1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole
Description
Benzimidazole Chemistry: Foundation and Evolution
Benzimidazole, a bicyclic heterocyclic compound fusing benzene and imidazole rings, was first synthesized in 1872 by Carl Hoebrecker through the reduction of 2-nitro-4-methylacetanilide. This discovery laid the groundwork for understanding its aromatic stability and reactivity. The core structure features two nitrogen atoms at positions 1 and 3 within the imidazole ring, enabling diverse substitution patterns that modulate electronic and steric properties. Early synthetic routes relied on condensation reactions between ortho-phenylenediamine and carboxylic acids or aldehydes under acidic conditions. For example, heating ortho-phenylenediamine with formic acid yields unsubstituted benzimidazole:
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{HCOOH} \rightarrow \text{C}7\text{H}6\text{N}2 + 2 \text{H}2\text{O}
$$
The advent of green chemistry introduced solvent-free methods and catalysts like glycerol or polyethylene glycol (PEG-600), improving yields and reducing environmental impact. Benzimidazoles gained prominence in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with biological targets.
Table 1: Historical milestones in benzimidazole chemistry
Discovery and Development of Styryl Benzimidazole Derivatives
Styryl benzimidazoles emerged from efforts to enhance the photophysical and pharmacological properties of the parent scaffold. The introduction of a styryl group (–CH=CH–Ar) at position 2 of benzimidazole, first reported in the early 2000s, conferred extended π-conjugation, enabling applications in optoelectronics and bioimaging. A landmark study by Knippel et al. (2023) demonstrated enantioselective C2-allylation using CuH catalysis, achieving >90% enantiomeric excess for styryl derivatives.
Key synthetic strategies include:
- Condensation methods : Reacting 2-methylbenzimidazoles with cinnamaldehydes under basic conditions.
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining yields >85%.
Table 2: Representative styryl benzimidazoles and applications
Research Significance of 1-(2-Chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole
This compound integrates three pharmacophores:
- Benzimidazole core : Provides planar aromaticity for DNA intercalation or enzyme binding.
- 4-Methylstyryl group : Enhances lipophilicity (clogP ≈ 5.2) and π-stacking capacity.
- 2-Chloro-6-fluorobenzyl substituent : Introduces halogen-bonding motifs for target selectivity.
Structural analysis reveals:
- Steric effects : The 4-methyl group on the styryl moiety reduces rotational freedom, stabilizing bioactive conformations.
- Electronic effects : Fluorine and chlorine atoms withdraw electron density, polarizing the benzyl group for interactions with electrophilic residues.
Table 3: Key structural parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 421.9 g/mol | PubChem |
| XLogP3 | 5.4 | Computational |
| TPSA (Topological polar SA) | 30.7 Ų | ChemAxon |
Current Research Landscape and Objectives
Recent advances focus on:
- Catalytic asymmetric synthesis : Copper(I)-catalyzed allylation using 1,3-dienes achieves 98% ee for C2-functionalized derivatives.
- Hybrid materials : Incorporating styryl benzimidazoles into metal-organic frameworks (MOFs) for sensing applications.
- Biological targeting : Modulating substituents to improve blood-brain barrier penetration for neuroimaging.
Critical research gaps :
- Limited data on the compound’s stability under physiological conditions.
- Need for structure-activity relationship (SAR) studies correlating halogen position with target affinity.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2/c1-16-9-11-17(12-10-16)13-14-23-26-21-7-2-3-8-22(21)27(23)15-18-19(24)5-4-6-20(18)25/h2-14H,15H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLQJQDOKGNAK-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine and an appropriate carboxylic acid derivative.
- Cyclization under acidic conditions to form the benzimidazole ring.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
-
Oxidation:
- Using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Potential formation of benzimidazole N-oxides.
-
Reduction:
- Employing reducing agents such as lithium aluminum hydride.
- Reduction of the styryl double bond to form the corresponding alkyl derivative.
-
Substitution:
- Nucleophilic substitution reactions at the chloro or fluoro positions.
- Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products:
- Oxidized benzimidazole derivatives.
- Reduced alkyl derivatives.
- Substituted benzimidazole compounds with various nucleophiles.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole has several applications in scientific research:
-
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
- Preclinical studies to evaluate its efficacy and safety.
-
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibition of enzyme activity by binding to the active site or allosteric sites.
- Potential targets include kinases, proteases, or polymerases.
-
Interaction with Receptors:
- Modulation of receptor activity by acting as an agonist or antagonist.
- Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Antioxidant Activity: Thiophene-substituted benzimidazoles (e.g., compound 23 in ) exhibit moderate activity, whereas quinoline-fused derivatives (compound 24) surpass ascorbic acid .
- Electronic Effects : The 2-chloro-6-fluorobenzyl group in the target compound and Z995908944 introduces electron-withdrawing effects, which could stabilize charge-transfer interactions in biological systems.
Key Observations :
- Ionic liquids (ILs) optimize yields for simple benzimidazoles (e.g., 2-(4-chlorophenyl)benzimidazole) , while amide couplings (HATU/TEA) are effective for complex derivatives .
- The target compound’s synthesis may benefit from ILs or modern coupling agents, though specific protocols are undocumented in the evidence.
Physicochemical Properties
Substituents critically influence solubility, stability, and crystallinity:
- Lipophilicity : The 2-chloro-6-fluorobenzyl group increases logP compared to hydroxylated analogs (e.g., 6-chloro-2-(4-methylphenyl)-1H-1,3-benzodiazol-1-ol) .
- Crystallinity : Sulfonated benzimidazoles () and hydroxylated derivatives () often form stable crystals, whereas styryl groups may reduce crystallinity due to conformational flexibility.
Therapeutic Potential
- Antitumor Activity : Difluoromethyl-piperazine derivatives () inhibit PI3Kδ, a cancer target. The target compound’s halogenated benzyl group could similarly modulate kinase interactions .
Biological Activity
The compound 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is with a molecular weight of approximately 285.75 g/mol. The compound features a benzimidazole core substituted with a chlorofluorobenzyl group and a methylstyryl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.75 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to This compound can inhibit the proliferation of various cancer cell lines. One study reported that certain benzimidazole derivatives induced apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Study: In Vitro Antitumor Activity
A recent study evaluated the anticancer effects of several benzimidazole derivatives on human lung cancer cell lines (HCC827 and NCI-H358). The results showed that specific derivatives exhibited selective cytotoxicity, with IC50 values in the low micromolar range. The structure-activity relationship indicated that the presence of halogen substituents enhanced the anticancer activity significantly .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. Compounds in this class have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In antimicrobial evaluations, This compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded between 32–64 µg/mL for certain derivatives .
Antifungal Activity
Additionally, some studies have reported antifungal activity against Candida albicans and Aspergillus niger. The presence of specific substituents on the benzimidazole ring was found to enhance antifungal properties significantly .
The biological activity of This compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Synthesis : Benzimidazole compounds can intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : They may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Disruption of Membrane Integrity : Antimicrobial action may involve disruption of microbial cell membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chloro-6-fluorobenzyl)-2-(4-methylstyryl)-1H-1,3-benzimidazole, and what critical reaction conditions influence yield?
- Methodology :
- Stepwise functionalization : Begin with the benzimidazole core, introducing substituents sequentially. For example, use Vilsmeier-Haack reagent (DMF/POCl₃) for formylation, followed by condensation with 4-methylstyryl groups .
- Cross-coupling reactions : Employ Suzuki-Miyaura coupling for styryl group introduction, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (argon atmosphere) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound from byproducts .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Analytical methods :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., trans-configuration of styryl groups) .
- X-ray crystallography : Resolve crystal packing and molecular conformation, as demonstrated for analogous benzothiazole derivatives .
- HPLC-MS : Validate purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways and predict regioselectivity in synthesizing this benzimidazole derivative?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to map energy landscapes of potential reaction intermediates, identifying low-energy pathways .
- Reaction path search tools : Software like GRRM or AFIR automates exploration of transition states, predicting regioselectivity for chloro/fluoro substitution .
- Feedback loops : Integrate experimental data (e.g., HPLC retention times) into machine learning models to refine computational predictions .
Q. How should researchers address contradictory biological activity data reported for similar benzimidazole derivatives?
- Analysis framework :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line: HeLa vs. HEK293; incubation time: 24h vs. 48h) .
- Impurity profiling : Use LC-MS to identify bioactive impurities (e.g., unreacted intermediates) that may skew results .
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylstyryl with 4-fluorostyryl) to isolate structure-activity relationships .
Q. What strategies enhance regioselectivity during the introduction of the 2-chloro-6-fluorobenzyl group?
- Methodology :
- Directing groups : Install temporary nitro groups at the benzimidazole N1 position to steer electrophilic substitution to the desired site .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing competing para-substitution .
- Catalytic systems : Utilize Cu(I)-catalyzed Ullmann coupling for selective benzylation, minimizing halogen scrambling .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported antimicrobial efficacy of benzimidazole analogs?
- Methodology :
- Minimum inhibitory concentration (MIC) assays : Standardize inoculum size (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) across studies .
- Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to clarify whether activity is intrinsic or context-dependent .
- Crystallographic validation : Correlate antibacterial potency with molecular interactions (e.g., π-π stacking with bacterial enzyme active sites) observed in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
